Molecular Descriptor Differentiation: H-Bond Acceptors, Rotatable Bonds, and Topological Polar Surface Area vs. 2-[(2-Aminoethyl)sulfanyl]pyrimidine
The ethoxyethyl linker in 2-[2-(pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine introduces an additional oxygen atom and two methylene units relative to 2-[(2-aminoethyl)sulfanyl]pyrimidine (CAS 59849-50-2; C₆H₉N₃S, MW 155.22). This structural difference increases the hydrogen-bond acceptor count from 3 (comparator: Npyrimidine × 2, S) to 4 (target: Npyrimidine × 2, S, Oether), adds 2 rotatable bonds (from 4 to 6), and raises the calculated topological polar surface area (tPSA) by approximately 12–17 Ų based on fragment-based estimation (O ether contributes ~9.2 Ų; two additional —CH₂— groups add moderate hydrophobic surface) . These descriptor shifts are quantitatively meaningful for predicting blood-brain barrier permeability and oral bioavailability in CNS drug discovery programs where tPSA < 90 Ų and rotatable bond count ≤ 10 are common design thresholds [1].
| Evidence Dimension | Hydrogen-bond acceptor count, rotatable bonds, calculated tPSA impact |
|---|---|
| Target Compound Data | HBA = 4; Rotatable bonds = 6; Estimated tPSA increase over comparator ~12–17 Ų |
| Comparator Or Baseline | 2-[(2-Aminoethyl)sulfanyl]pyrimidine (CAS 59849-50-2); HBA = 3; Rotatable bonds = 4 |
| Quantified Difference | ΔHBA = +1; ΔRotatable bonds = +2; ΔtPSA ≈ +12–17 Ų |
| Conditions | Calculated from 2D molecular structures; SMILES: NCCOCCSc1ncccn1 (target) vs. NCCSc1ncccn1 (comparator) |
Why This Matters
The ethoxy oxygen and extended linker in the target compound provide a distinct physicochemical profile that alters solubility, permeability, and conjugation geometry relative to the shorter analog, making the target compound preferable when a longer, more flexible, and more polar linker is required for downstream derivatization.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541. Discusses tPSA < 90 Ų and rotatable bond count thresholds for CNS drug design. View Source
